molecular formula C27H38N2 B12349216 1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium-2-ide

1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium-2-ide

Cat. No.: B12349216
M. Wt: 390.6 g/mol
InChI Key: YFEJUGFIPLIBOS-UHFFFAOYSA-N
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Description

1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium-2-ide: is a compound that belongs to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their stability and versatility in various chemical reactions. The structure of this compound includes two bulky 2,6-di(propan-2-yl)phenyl groups attached to an imidazolium core, which contributes to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium-2-ide typically involves the following steps:

    Formation of the Imidazolium Salt: The initial step involves the reaction of 2,6-di(propan-2-yl)aniline with glyoxal to form an imidazolium salt.

    Deprotonation: The imidazolium salt is then deprotonated using a strong base such as potassium tert-butoxide to yield the desired NHC.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium-2-ide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form imidazolium salts.

    Reduction: It can be reduced to form imidazolidine derivatives.

    Substitution: The compound can participate in substitution reactions, where the imidazolium core acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products:

    Oxidation: Imidazolium salts.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazolium compounds.

Scientific Research Applications

1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium-2-ide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki and Stille couplings.

    Biology: The compound is explored for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment.

    Industry: It is used in the synthesis of pharmaceuticals and fine chemicals, as well as in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium-2-ide involves its role as a ligand in catalytic processes. The imidazolium core coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The bulky 2,6-di(propan-2-yl)phenyl groups provide steric protection, enhancing the stability and reactivity of the metal complexes.

Comparison with Similar Compounds

  • 1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolium chloride
  • 1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene
  • 1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidinium chloride

Uniqueness: 1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium-2-ide is unique due to its specific structure, which provides a balance of steric hindrance and electronic properties. This makes it particularly effective as a ligand in catalytic processes, offering advantages in terms of stability and reactivity compared to other similar compounds.

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium-2-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-21,28H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEJUGFIPLIBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)[NH+]2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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